molecular formula C9H11NO3S B13040085 (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine

(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Katalognummer: B13040085
Molekulargewicht: 213.26 g/mol
InChI-Schlüssel: CHRSJSYYDNVVMP-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of a methylsulfonyl group attached to the benzo[b]furan ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the following steps:

    Formation of the Benzo[b]furan Ring: The benzo[b]furan ring can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonylation reaction using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the benzo[b]furan ring or the methylsulfonyl group, resulting in various reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced forms of the benzo[b]furan ring or methylsulfonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound may find use in the development of new materials or as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine: Unique due to its specific substitution pattern and potential biological activity.

    Benzo[b]furan Derivatives: Compounds with similar ring structures but different substituents, such as hydroxyl or alkyl groups.

    Sulfone Derivatives: Compounds with sulfone groups attached to various aromatic or heterocyclic rings.

Uniqueness: this compound stands out due to its specific combination of a benzo[b]furan ring, a methylsulfonyl group, and an amine group. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C9H11NO3S

Molekulargewicht

213.26 g/mol

IUPAC-Name

(3R)-6-methylsulfonyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO3S/c1-14(11,12)6-2-3-7-8(10)5-13-9(7)4-6/h2-4,8H,5,10H2,1H3/t8-/m0/s1

InChI-Schlüssel

CHRSJSYYDNVVMP-QMMMGPOBSA-N

Isomerische SMILES

CS(=O)(=O)C1=CC2=C(C=C1)[C@H](CO2)N

Kanonische SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C(CO2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.